Product packaging for Tetrapropylammonium hexafluorophosphate(Cat. No.:CAS No. 12110-21-3)

Tetrapropylammonium hexafluorophosphate

Cat. No.: B084472
CAS No.: 12110-21-3
M. Wt: 331.32 g/mol
InChI Key: GSYVZOSIIKEIBZ-UHFFFAOYSA-N
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Description

Contextualization of Quaternary Ammonium (B1175870) Hexafluorophosphates in Modern Chemistry

Quaternary ammonium salts, often referred to as quats, are a versatile class of compounds characterized by a positively charged nitrogen atom bonded to four organic groups. nih.gov This permanent positive charge, independent of pH, imparts unique properties that make them valuable in various chemical contexts. nih.gov The hexafluorophosphate (B91526) anion (PF₆⁻) is known for its stability, owing to the strong phosphorus-fluorine bonds in its octahedral structure. chemicalbook.com

In modern chemistry, quaternary ammonium hexafluorophosphates are frequently utilized as electrolytes in nonaqueous electrochemistry. wikipedia.org Their chemical inertness and wide electrochemical window make them suitable for supporting electrolytes in techniques like cyclic voltammetry and electropolymerization. They are also integral components of ionic liquids, which are salts that are liquid at or near room temperature. These find use as solvents in organic synthesis, electrolytes in batteries, and as catalysts. researchgate.netmedchemexpress.com The properties of these salts, such as solubility, thermal stability, and ionic conductivity, can be tuned by varying the alkyl chains on the cation. mdpi.com

Significance of Tetrapropylammonium (B79313) Hexafluorophosphate in Electrolyte Science and Beyond

While specific research on Tetrapropylammonium hexafluorophosphate is limited, its significance can be inferred from the general properties of tetraalkylammonium hexafluorophosphate salts. These compounds are crucial as supporting electrolytes in electrochemical research due to their ability to dissolve in polar aprotic solvents and provide high ionic conductivity without participating in the electrochemical reactions being studied.

The tetrapropylammonium cation, being smaller than the tetrabutylammonium (B224687) cation, is expected to influence properties such as solubility and ionic mobility. The shorter alkyl chains in the tetrapropyl- variant may increase its solubility in more polar solvents while potentially decreasing its thermal stability compared to its tetrabutyl counterpart. These characteristics are critical in the formulation of electrolytes for various applications, including batteries and other energy storage devices. mdpi.com

Scope and Research Objectives for Comprehensive Investigation

A comprehensive investigation into this compound would necessitate focused research to address the current gaps in knowledge. Key research objectives would include:

Synthesis and Purification: Development and documentation of efficient and scalable synthesis and purification methods.

Physicochemical Characterization: Detailed measurement and tabulation of its fundamental properties, including melting point, solubility in various solvents, thermal stability, and crystal structure.

Electrochemical Properties: Thorough investigation of its ionic conductivity, electrochemical window, and performance as a supporting electrolyte in different electrochemical systems.

Comparative Analysis: A systematic comparison of its properties with other tetraalkylammonium hexafluorophosphate salts (e.g., tetramethyl-, tetraethyl-, and tetrabutyl-) to understand the effect of alkyl chain length on performance.

Exploration of Applications: Investigating its efficacy in specific applications such as in ionic liquids, battery electrolytes, catalysis, and materials science.

The following table summarizes the basic available information for this compound:

PropertyValue
Chemical Formula C₁₂H₂₈F₆NP
Molecular Weight 331.32 g/mol
CAS Number 12110-21-3
Cation Tetrapropylammonium ([Pr₄N]⁺)
Anion Hexafluorophosphate ([PF₆]⁻)

Note: This data is based on publicly available chemical databases. nih.gov

Due to the limited specific research on this compound, a detailed data table on its research findings, comparable to that of more studied compounds, cannot be constructed at this time. The vast majority of academic and research literature focuses on the tetrabutyl- analogue, leaving a clear need for further investigation into the properties and potential of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H28F6NP B084472 Tetrapropylammonium hexafluorophosphate CAS No. 12110-21-3

Properties

IUPAC Name

tetrapropylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H28N.F6P/c1-5-9-13(10-6-2,11-7-3)12-8-4;1-7(2,3,4,5)6/h5-12H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYVZOSIIKEIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+](CCC)(CCC)CCC.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065247
Record name Tetrapropylammonium hexafluorophosphate
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Molecular Weight

331.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

12110-21-3
Record name Tetrapropylammonium hexafluorophosphate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanaminium, N,N,N-tripropyl-, hexafluorophosphate(1-) (1:1)
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Record name 1-Propanaminium, N,N,N-tripropyl-, hexafluorophosphate(1-) (1:1)
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Record name Tetrapropylammonium hexafluorophosphate
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Record name Tetrapropylammonium hexafluorophosphate
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Ii. Synthetic Methodologies and Purification Strategies for Tetrapropylammonium Hexafluorophosphate

Ion-Exchange Reaction Protocols

Ion-exchange represents a common and effective method for synthesizing Tetrapropylammonium (B79313) hexafluorophosphate (B91526). This process involves the exchange of an anion from a starting tetrapropylammonium salt with the hexafluorophosphate anion.

The synthesis frequently commences with a tetrapropylammonium halide, such as Tetrapropylammonium bromide or Tetrapropylammonium chloride. These starting materials are advantageous due to their commercial availability and stability. The core of this protocol is the displacement of the halide ion (Br⁻ or Cl⁻) by the hexafluorophosphate ion (PF₆⁻). This is often achieved by reacting the tetrapropylammonium halide with a salt containing the hexafluorophosphate anion, such as potassium hexafluorophosphate, in a suitable solvent system. chemicalbook.com

A direct and widely used approach involves the reaction of a tetrapropylammonium halide with hexafluorophosphoric acid (HPF₆). In this reaction, the strong acid provides the hexafluorophosphate anion, which pairs with the tetrapropylammonium cation, while the halide combines with a proton to form the corresponding hydrohalic acid. The reaction is driven by the formation of the desired salt, which can often be precipitated from the reaction mixture.

The choice of solvent is critical in optimizing the yield and purity of the final product. Reactions can be performed in various media, with aqueous and organic solvents being the most common.

Aqueous Media: Performing the ion-exchange reaction in water is a straightforward option. However, the solubility of the resulting Tetrapropylammonium hexafluorophosphate and the halide byproducts must be considered to ensure efficient separation.

Organic/Biphasic Media: A two-phase system, often utilizing water and a non-miscible organic solvent like dichloromethane, is highly effective. chemicalbook.com In a typical procedure analogous to the synthesis of similar quaternary ammonium (B1175870) salts, the tetrapropylammonium halide is dissolved in the organic phase, while the hexafluorophosphate source (e.g., potassium hexafluorophosphate or HPF₆) is in the aqueous phase. The ion exchange occurs at the interface, and the resulting, more lipophilic this compound preferentially dissolves in the organic layer. This facilitates separation from the inorganic halide salt, which remains in the aqueous phase. chemicalbook.com Subsequent washing of the organic layer with deionized water further removes any residual water-soluble impurities. chemicalbook.com

Table 1: Overview of Ion-Exchange Reaction Protocol

Parameter Details
Cation Source Tetrapropylammonium bromide, Tetrapropylammonium chloride
Anion Source Hexafluorophosphoric acid (HPF₆), Potassium hexafluorophosphate (KPF₆)
Common Solvents Water, Dichloromethane/Water (Biphasic), Acetone
Typical Temperature Room Temperature chemicalbook.com

| Purification Steps | Phase separation (if biphasic), washing of organic layer, recrystallization, vacuum drying chemicalbook.com |

Metathesis Reaction Pathways

Metathesis, particularly in the form of a neutralization reaction, offers an alternative and clean route to this compound, avoiding halide impurities from the outset.

This pathway involves the acid-base neutralization reaction between Tetrapropylammonium hydroxide (B78521) (TPA-OH), a strong base, and hexafluorophosphoric acid (HPF₆), a strong acid. The reaction yields this compound and water as the sole byproduct, which simplifies the purification process considerably. The reaction is direct and typically proceeds to completion due to the favorable thermodynamics of the neutralization.

Careful control over reaction parameters is essential to maximize yield and ensure the integrity of the product.

Temperature: The reaction is typically conducted at low temperatures, in the range of 0–10°C. This is crucial because hexafluorophosphoric acid can be thermally unstable and prone to hydrolysis at higher temperatures, which would introduce impurities into the final product.

Stoichiometry: A precise 1:1 molar ratio of Tetrapropylammonium hydroxide to hexafluorophosphoric acid is critical. This ensures the complete conversion of the starting materials without leaving an excess of either the base or the acid, which would contaminate the product and require additional purification steps. An excess of HPF₆, for example, can lead to acidic impurities.

Solvent Selection: Polar aprotic solvents, such as acetonitrile (B52724) or dimethyl carbonate, are often preferred for this reaction. These solvents are chosen to prevent side reactions that might occur in aqueous or alcoholic (protic) solutions. The final product is often purified by recrystallization from a solvent mixture, such as acetone-water, followed by drying under vacuum to remove any residual solvents and ensure an anhydrous product.

Table 2: Key Parameters for Metathesis Reaction Pathway

Parameter Recommended Condition Rationale
Temperature 0–10°C Mitigates thermal degradation and hydrolysis of HPF₆.
Stoichiometry 1:1 molar ratio (TPA-OH:HPF₆) Ensures complete conversion and avoids acidic or basic impurities.
Solvent Polar aprotic (e.g., acetonitrile) Avoids potential side reactions associated with protic solvents.

| Purification | Recrystallization (e.g., from acetone-water), vacuum drying | Removes residual salts and solvents to yield a pure, anhydrous product. |

Advanced Purification Techniques for High Purity this compound

Achieving high purity in ionic liquids like this compound is critical for their performance in electrochemical and catalytic applications. Trace impurities can significantly alter the material's physicochemical properties. The following subsections describe key techniques for enhancing the purity of this compound.

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent or solvent mixture at varying temperatures. For this compound, a two-solvent recrystallization method, particularly using an acetone-water mixture, is effective. In this system, acetone acts as the "good" solvent in which the compound is highly soluble, while water serves as the "bad" or anti-solvent, in which it is sparingly soluble.

The general principle involves dissolving the crude this compound in a minimal amount of hot acetone to create a saturated solution. researchgate.net Subsequently, hot water is gradually added to the solution until turbidity (cloudiness) is observed, indicating the point of supersaturation. utp.edu.mylibretexts.org A small addition of hot acetone can then be used to redissolve the precipitate, and the clear solution is allowed to cool slowly. utp.edu.my As the solution cools, the solubility of the this compound decreases, leading to the formation of well-defined crystals, while impurities tend to remain dissolved in the solvent mixture. libretexts.org The rate of cooling is a critical parameter; slow cooling generally promotes the growth of larger, purer crystals. libretexts.org

For analogous compounds like tetrabutylammonium (B224687) hexafluorophosphate (TBAHFP), multiple recrystallizations from an ethanol/water mixture have been shown to yield a high-purity product. basinc.com This suggests that a similar iterative process would be beneficial for this compound.

Table 1: Two-Solvent Recrystallization Parameters for Tetraalkylammonium Hexafluorophosphates

ParameterSolvent SystemGeneral ProcedureExpected Outcome
Primary Solvent AcetoneDissolve crude product in a minimal amount of hot solvent.Forms a saturated solution containing the desired compound and impurities.
Anti-Solvent WaterAdd dropwise to the hot solution until persistent turbidity is observed.Induces supersaturation, promoting crystallization upon cooling.
Cooling Process Slow cooling to room temperature, followed by further cooling in an ice bath.Maximizes crystal growth and purity by allowing for selective crystallization.Formation of purified crystals of this compound.
Isolation Vacuum filtrationThe purified crystals are separated from the mother liquor containing dissolved impurities.A crystalline solid with significantly reduced impurity levels.

This table is generated based on established principles of two-solvent recrystallization and data from analogous compounds.

Solvent extraction, also known as liquid-liquid extraction, is a separation method based on the differential partitioning of a compound between two immiscible liquid phases. nih.gov This technique is particularly useful for removing impurities with significantly different polarities from the target compound. In the context of this compound purification, this can be employed to remove water-soluble inorganic salts or nonpolar organic residues.

A typical protocol would involve dissolving the crude this compound in an organic solvent in which it is highly soluble, such as dichloromethane or ethyl acetate. This organic phase is then washed with deionized water. Water-soluble impurities will preferentially move into the aqueous phase, which can then be separated from the organic phase using a separatory funnel. youtube.comyoutube.com The process can be repeated several times with fresh aqueous phases to enhance the removal of water-soluble contaminants. libretexts.org

Conversely, if the desired compound is in an aqueous solution, it can be extracted into an immiscible organic solvent to separate it from water-soluble impurities. The efficiency of the extraction is determined by the partition coefficient of the compound between the two phases.

Table 2: General Protocol for Liquid-Liquid Extraction of this compound

StepProcedurePurpose
1. Dissolution Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).Prepare the organic phase containing the target compound and impurities.
2. Washing Transfer the organic solution to a separatory funnel and add an equal volume of deionized water.Partitioning of impurities between the organic and aqueous phases.
3. Agitation & Separation Stopper the funnel, shake vigorously with periodic venting, and then allow the layers to separate. youtube.comFacilitate the transfer of water-soluble impurities to the aqueous phase.
4. Collection Drain the lower aqueous layer and collect the upper organic layer (or vice versa depending on solvent densities).Isolate the organic phase containing the purified product.
5. Repetition Repeat the washing step with fresh deionized water as necessary.Maximize the removal of water-soluble impurities.
6. Drying & Isolation Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure. youtube.comRemove residual water from the organic phase and isolate the purified product.

This table outlines a generalized procedure for solvent extraction based on standard laboratory techniques.

Maintaining anhydrous conditions during the purification of this compound is of paramount importance. The hexafluorophosphate anion (PF₆⁻) is susceptible to hydrolysis, which can lead to the formation of impurities such as monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), and fluoride (F⁻) ions. These impurities can be detrimental to the performance of the ionic liquid in electrochemical applications.

To ensure material purity, several measures must be taken. All glassware should be thoroughly dried in an oven and cooled in a desiccator before use. Solvents used in the purification process must be rigorously dried using appropriate drying agents or by distillation from a suitable desiccant. For instance, acetone can be dried over anhydrous calcium sulfate.

The purification process itself should be conducted under an inert atmosphere, such as dry nitrogen or argon, to minimize exposure to atmospheric moisture. basinc.com This can be achieved using standard Schlenk line techniques or by working in a glove box.

After purification, the final product must be dried under high vacuum at an elevated temperature to remove any residual water or volatile organic solvents. utp.edu.mybasinc.com The effectiveness of the drying process can be monitored by techniques such as Karl Fischer titration to quantify the water content. Common drying methods for ionic liquids include vacuum drying and the use of molecular sieves. illinois.edu

Table 3: Methods for Maintaining Anhydrous Conditions

TechniqueDescriptionApplication in Purification
Drying of Glassware Heating glassware in an oven at >100 °C for several hours and cooling in a desiccator.Essential for all steps of the purification to prevent introduction of water.
Drying of Solvents Using drying agents like molecular sieves, or distillation from desiccants such as sodium/benzophenone for ethers.Ensures that the solvents used do not introduce water into the system.
Inert Atmosphere Performing manipulations under a blanket of dry nitrogen or argon using a Schlenk line or in a glove box.Protects the hygroscopic compound from atmospheric moisture during transfers and reactions.
Vacuum Drying Heating the purified solid under high vacuum to remove volatile impurities and residual water. utp.edu.myA crucial final step to obtain a highly pure, anhydrous product.
Use of Desiccants Storing the purified product in a desiccator containing a drying agent like phosphorus pentoxide or silica gel.Long-term storage solution to maintain the anhydrous nature of the compound.

This table summarizes key laboratory techniques for ensuring anhydrous conditions during chemical synthesis and purification.

Iii. Fundamental Characterization and Spectroscopic Analysis of Tetrapropylammonium Hexafluorophosphate

Structural Elucidation and Crystalline Forms

The three-dimensional arrangement of ions in the solid state is crucial for understanding the physical and chemical properties of tetrapropylammonium (B79313) hexafluorophosphate (B91526). X-ray diffraction is the definitive method for determining this arrangement.

X-ray crystallography is an experimental technique that determines the atomic and molecular structure of a crystal by diffracting a beam of incident X-rays. wikipedia.org The diffraction pattern's angles and intensities are used to generate a three-dimensional map of electron density within the crystal, revealing atomic positions and chemical bonds. wikipedia.org

Tetrapropylammonium Cation ([N(C₃H₇)₄]⁺): The central nitrogen atom is bonded to four propyl groups. This arrangement results in a tetrahedral geometry around the nitrogen atom. The propyl chains themselves are flexible and can adopt various conformations, though they typically exist in a staggered, low-energy state.

Hexafluorophosphate Anion ([PF₆]⁻): The hexafluorophosphate anion possesses an octahedral geometry, with the central phosphorus atom bonded to six fluorine atoms. nih.gov This high symmetry is a key feature of the anion.

In the solid state, these ions pack together to maximize electrostatic attraction and minimize repulsion. The large, bulky tetrapropylammonium cations and the octahedral hexafluorophosphate anions arrange themselves in a space-filling manner. The packing is primarily governed by ionic interactions, with the positive charge of the cation electrostatically interacting with the negative charge of the anion. Studies on similar compounds, like 1-butyl-3-methylimidazolium hexafluorophosphate, indicate that hydrogen bonding can occur between the cation and the fluorine atoms of the hexafluorophosphate anion, influencing the rotational motion of the anion. nih.gov

Spectroscopic Investigations

Spectroscopic techniques are indispensable for confirming the identity, purity, and structural features of tetrapropylammonium hexafluorophosphate. Each method provides unique information about the cation, the anion, or the molecule as a whole.

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei, such as ¹H, ¹³C, ¹⁹F, and ³¹P.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the tetrapropylammonium cation. A typical spectrum recorded in DMSO-d₆ shows three distinct signals corresponding to the three different types of protons in the propyl chains. chemicalbook.com

Assignment Chemical Shift (ppm) in DMSO-d₆ Description
A~3.12Triplet, protons on the carbon adjacent to the nitrogen (α-CH₂)
B~1.61Sextet, protons on the middle carbon of the propyl chain (β-CH₂)
C~0.90Triplet, protons on the terminal methyl group (γ-CH₃)

¹³C NMR: The ¹³C NMR spectrum is expected to show three signals for the three chemically non-equivalent carbon atoms of the propyl groups in the cation.

Carbon Type Predicted Chemical Shift (ppm)
α-Carbon (-CH₂-N⁺)55-65
β-Carbon (-CH₂-)15-25
γ-Carbon (-CH₃)10-15

³¹P NMR: The ³¹P NMR spectrum is characteristic of the hexafluorophosphate anion. The phosphorus-31 nucleus is coupled to six equivalent fluorine-19 nuclei (spin I = 1/2). This coupling splits the ³¹P signal into a septet (a pattern of seven lines) with a characteristic 1:6:15:20:15:6:1 intensity ratio. The coupling constant, ¹J(P-F), is typically around 711 Hz.

¹⁹F NMR: The ¹⁹F NMR spectrum provides complementary information about the anion. Since all six fluorine atoms are chemically equivalent and couple to a single phosphorus-31 nucleus (spin I = 1/2), the spectrum consists of a doublet. The splitting of this doublet is equal to the ¹J(P-F) coupling constant observed in the ³¹P spectrum.

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of the molecule's chemical bonds. chemicalbook.comchemicalbook.com

The spectrum of this compound is a composite of the vibrations from both the cation and the anion.

Tetrapropylammonium Cation Vibrations:

C-H Stretching: Strong bands are observed in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the CH₂ and CH₃ groups.

C-H Bending: Vibrations in the 1300-1500 cm⁻¹ region are attributed to the scissoring and bending modes of the CH₂ and CH₃ groups.

C-N Stretching: Vibrations associated with the C-N bonds typically appear in the 900-1200 cm⁻¹ range.

Hexafluorophosphate Anion Vibrations: The octahedral [PF₆]⁻ anion has six fundamental vibrational modes. Due to its high symmetry (Oₕ), some of these modes are active only in Raman, some only in IR, and one is inactive in both. nih.gov

Mode Symmetry Description Typical Wavenumber (cm⁻¹) Activity
ν₁A₁gSymmetric P-F Stretch~740-770Raman
ν₂E₉Symmetric P-F Stretch~570-580Raman
ν₃T₁ᵤAsymmetric P-F Stretch~830-860IR
ν₄T₁ᵤAsymmetric F-P-F Bend~550-560IR
ν₅T₂gAsymmetric F-P-F Bend~470-480Raman
ν₆T₂ᵤAsymmetric F-P-F Bend~350-370Inactive

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the constituent ions and assess the purity of the sample.

For an ionic compound like this compound, the cation and anion are analyzed separately, typically using a soft ionization technique like electrospray ionization (ESI).

Positive Ion Mode (ESI+): In this mode, the tetrapropylammonium cation, [N(C₃H₇)₄]⁺, is detected. Its theoretical monoisotopic mass is approximately 186.2222 m/z. The spectrum will show a prominent peak at this m/z value. nih.gov Fragmentation of the cation can also occur, leading to smaller charged fragments. For example, the loss of a propyl group can result in characteristic fragment ions. chemicalbook.com

Negative Ion Mode (ESI-): This mode is used to detect the hexafluorophosphate anion, [PF₆]⁻. It has a theoretical monoisotopic mass of approximately 144.9642 m/z. A strong signal at this m/z value would confirm the presence of the anion.

By analyzing the sample in both positive and negative modes, the identity of both the cation and anion can be unequivocally confirmed. Furthermore, the presence of peaks not corresponding to the expected ions or their fragments would indicate the presence of impurities.

Phase Transitions and Dynamics of Tetrapropylammonium-Based Systems

The solid-state behavior of this compound is characterized by complex phase transitions and dynamic processes involving both the tetrapropylammonium cation and the hexafluorophosphate anion. These phenomena are driven by temperature-dependent changes in molecular motion and ordering, which can be investigated through a variety of analytical techniques.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are crucial techniques for identifying and characterizing phase transitions in materials like this compound. These methods measure the heat flow to or from a sample as a function of temperature, revealing endothermic (heat-absorbing) or exothermic (heat-releasing) processes associated with phase changes.

While specific DSC/DTA data for this compound is not extensively available in the public domain, studies on related tetraalkylammonium hexafluorophosphates provide insight into their general thermal behavior. For instance, thermal gravimetric analysis (TGA) of various short-chain tetraalkylammonium hexafluorophosphates has shown that these salts generally exhibit high thermal stability. researchgate.net The decomposition of these salts often occurs at elevated temperatures and can be influenced by the nature of the alkyl groups on the cation. researchgate.net

In a typical DSC or DTA experiment, a sample of this compound would be heated or cooled at a controlled rate. The resulting thermogram would display peaks corresponding to phase transitions. For example, a solid-solid phase transition, where the crystal structure changes, would appear as a peak. Melting would be observed as a sharp endothermic peak at the melting point. The area under the peak can be used to calculate the enthalpy of the transition (ΔH), providing quantitative information about the energy changes involved.

Table 1: Expected Thermal Events in a Calorimetric Analysis of a Tetraalkylammonium Salt

Thermal Event Typical Observation in DSC/DTA Information Gained
Glass Transition A step-like change in the baseline Temperature at which an amorphous solid transitions to a rubbery state
Solid-Solid Phase Transition Endothermic or exothermic peak Temperature and enthalpy of the structural change
Melting Sharp endothermic peak Melting point and enthalpy of fusion

This table is illustrative and based on the general behavior of similar organic salts.

Orientational Disorder: At elevated temperatures, the ions may have enough thermal energy to reorient themselves among several equivalent positions within the crystal lattice. nih.gov This is a common phenomenon in "plastic crystals," where the long-range positional order of the molecules is maintained, but the orientational order is lost. For the spherical hexafluorophosphate anion, orientational disorder would involve its rotation within its lattice site. For the larger and non-spherical tetrapropylammonium cation, reorientation would be more complex, involving tumbling motions of the entire ion.

The transition from an ordered low-temperature phase to a disordered high-temperature phase can be detected by techniques like X-ray diffraction, which would show changes in the crystal symmetry and the distribution of electron density. Spectroscopic methods such as NMR and vibrational spectroscopy (Infrared and Raman) are also sensitive to changes in the local environment of the atoms and can provide detailed information about the onset of disorder.

The cationic and anionic frameworks in this compound are not static but are subject to a range of dynamic motions. The nature and rate of these motions are temperature-dependent and are intimately linked to the phase behavior of the compound.

Cationic Dynamics: The tetrapropylammonium cation can undergo several types of motion:

Propyl Chain Dynamics: The propyl chains can exhibit localized motions, such as rotations around C-C bonds and wagging or twisting vibrations. These motions contribute to the conformational disorder discussed previously.

Methyl Group Rotation: The terminal methyl groups of the propyl chains can rotate around the C-C bond, even at relatively low temperatures.

Anionic Dynamics: The hexafluorophosphate anion, being quasi-spherical, can undergo isotropic or anisotropic reorientational motions within its lattice site. The symmetry of the anion and its interactions with the surrounding cations will influence the nature of these rotations.

These dynamic processes can be studied using techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, which can probe the local environment and dynamics of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P). The study of related tetraalkylammonium salts in solution using NMR has provided insights into cation and anion reorientation, though the dynamics in the solid state will be more restricted. acs.org

Dielectric spectroscopy is a powerful technique for investigating molecular motions and phase transitions in materials that possess permanent or induced dipole moments. By applying an alternating electric field and measuring the material's response (the complex permittivity), one can probe the relaxation of dipolar entities over a wide range of frequencies and temperatures. mdpi.com

In this compound, the tetrapropylammonium cation does not have a permanent dipole moment due to its tetrahedral symmetry. However, fluctuations in the charge distribution due to conformational changes in the propyl chains or interactions with the anion can lead to induced dipoles. More significantly, any structural phase transition that leads to a change in the crystal symmetry and the creation of a net dipole moment will have a distinct signature in the dielectric spectrum.

For instance, an order-disorder phase transition involving the alignment of local dipoles would be accompanied by a significant change in the dielectric constant. The frequency dependence of the dielectric response can provide information about the characteristic timescales of the molecular motions responsible for the relaxation. Studies on other tetraalkylammonium-based ionic liquids have utilized broadband dielectric spectroscopy to investigate ionic conductivity and dynamic processes. mdpi.com While this compound is a crystalline solid, similar principles apply to the study of its solid-state dynamics and phase transitions. A phase transition leading to a more ordered state would typically result in a decrease in the dielectric constant, as the mobility of charge carriers and dipolar fluctuations are reduced.

Iv. Electrochemical Research Applications of Tetrapropylammonium Hexafluorophosphate

Role as a Supporting Electrolyte in Electrochemical Systems

In most electrochemical analyses conducted in organic solvents, the concentration of the electroactive species is typically low. The inherent conductivity of such a solution is insufficient for accurate measurements, leading to significant ohmic potential drop (iR drop) and undesirable electromigration effects. A supporting electrolyte is added at a much higher concentration (commonly 0.1 M) to overcome these limitations. basinc.com Tetrapropylammonium (B79313) hexafluorophosphate (B91526) is frequently employed for this purpose.

The primary role of Tetrapropylammonium hexafluorophosphate is to increase the ionic conductivity of the solution. basinc.com Upon dissolution in a polar organic solvent like acetonitrile (B52724) or dichloromethane, the salt dissociates into tetrapropylammonium (TPA⁺) and hexafluorophosphate (PF₆⁻) ions. These ions act as the primary charge carriers in the bulk solution, efficiently conducting current between the working and counter electrodes. basinc.com This ensures that the potential applied by the potentiostat is accurately reflected at the electrode-solution interface where the reaction of interest occurs. The large size and chemical inertness of the TPA⁺ and PF₆⁻ ions prevent them from interfering with the electrode reactions of the analyte. wikipedia.org

The addition of a high concentration of supporting electrolyte ensures that the electric field is dropped primarily across the thin double layer at the electrode surface, rather than across the bulk solution. This effectively suppresses the migration of the charged electroactive species, meaning the analyte moves to the electrode surface predominantly through diffusion. This simplification is critical for the quantitative analysis of electrochemical processes, such as in cyclic voltammetry.

The movement of the TPA⁺ and PF₆⁻ ions themselves is governed by the properties of the solvent, including its viscosity and dielectric constant. In solvents with lower dielectric constants, ion pairing can occur, where the cation and anion associate to form a neutral species, which reduces the molar conductivity of the electrolyte. researchgate.netresearchgate.net The study of how conductivity changes with concentration allows researchers to determine key parameters like limiting molar conductivity and ion association constants, providing insight into ion-solvent and ion-ion interactions. researchgate.net

Electrochemical Stability and Window Determination

A key advantage of using tetraalkylammonium hexafluorophosphate salts is their wide electrochemical stability window (ESW). The ESW is the range of potentials over which the electrolyte (solvent and supporting salt) remains electrochemically inert, neither being oxidized nor reduced. edaq.com A wide window is essential for studying redox processes that occur at very positive or very negative potentials.

Cyclic voltammetry (CV) is the standard technique used to determine the ESW of an electrolyte system. science.gov The method involves scanning the potential of a working electrode (e.g., glassy carbon or platinum) in a solution containing only the solvent and the supporting electrolyte. The potential is swept to its positive (anodic) and negative (cathodic) limits, defined by the onset of a sharp, irreversible increase in current. This current signifies the oxidation or reduction of a component of the electrolyte. science.gov

For this compound, the anodic limit is typically determined by the oxidation of the PF₆⁻ anion, while the cathodic limit is set by the reduction of the TPA⁺ cation. The exact potential limits are highly dependent on the solvent used and the purity of the system.

Electrolyte System (Analogous Salts)SolventApproximate Electrochemical Window (vs. a reference electrode)
Tetra-n-butylammonium hexafluorophosphateAcetonitrile~ +3.0 V to -3.0 V
Tetra-n-butylammonium hexafluorophosphatePropylene (B89431) Carbonate~ +2.8 V to -2.9 V
Tetraethylammonium (B1195904) hexafluorophosphateDimethylformamide~ +2.5 V to -2.8 V

Table 1. Representative electrochemical windows for analogous tetraalkylammonium hexafluorophosphate salts in various non-aqueous solvents. The specific values can vary based on the reference electrode, working electrode material, and purity. Data are illustrative of typical performance.

The performance of non-aqueous electrochemical systems is highly sensitive to impurities, with water being the most common and detrimental. The presence of even trace amounts of water can significantly narrow the usable electrochemical window. kcl.ac.ukmanchester.ac.uk Water can be reduced at negative potentials to produce hydrogen gas and hydroxide (B78521) ions, or oxidized at positive potentials. These reactions generate currents that can obscure the signal of the analyte and create reactive species that interfere with the system.

Furthermore, the hexafluorophosphate anion is susceptible to hydrolysis, a reaction that is accelerated by the presence of water, acidic impurities, and elevated temperatures. nih.govacs.orgwikipedia.org This decomposition process can generate highly corrosive hydrofluoric acid (HF) and other phosphorus oxyfluoride species. wikipedia.orgacs.org These byproducts can damage electrode surfaces, react with the solvent, and cause irreversible capacity fade in energy storage devices. atlantis-press.comchemrxiv.org Therefore, rigorous drying of solvents, electrolytes, and electrochemical cells is a critical prerequisite for reliable and reproducible research. umich.edu

Applications in Energy Storage and Conversion Technologies

The favorable properties of tetraalkylammonium hexafluorophosphate electrolytes, including this compound, make them suitable for research and development in advanced energy storage technologies that operate outside the stability window of water.

These electrolytes are widely used in the study of non-aqueous electric double-layer capacitors (EDLCs) , often called supercapacitors. researchgate.net In an EDLC, energy is stored by the accumulation of ions at the surface of high-surface-area electrode materials. The TPA⁺ cations and PF₆⁻ anions form an electric double layer at the negatively and positively polarized electrodes, respectively. The voltage a supercapacitor can operate at is directly limited by the electrochemical window of the electrolyte; a wider window allows for a higher operating voltage, which significantly increases the energy density (E ∝ V²). sci-hub.st

Another major application is in non-aqueous redox flow batteries (RFBs) . researchgate.net These batteries store energy in soluble redox-active species dissolved in liquid electrolytes. To achieve high cell voltages and energy densities, researchers often use organic or organometallic redox couples that operate at potentials where aqueous electrolytes would decompose. Tetraalkylammonium hexafluorophosphate salts provide the wide electrochemical window and necessary conductivity to support the operation of these advanced battery chemistries, enabling stable and efficient cycling. chemrxiv.orgsigmaaldrich.com

Electrolyte Component in Rechargeable Battery Research (e.g., Lithium-Ion Batteries, Lithium-Air Batteries)

In the realm of rechargeable battery research, particularly for next-generation systems like lithium metal batteries, tetraalkylammonium salts such as this compound are investigated as electrolyte additives. While not the primary charge carrier like the lithium ion, these salts play a critical role in regulating the deposition and stripping of lithium metal at the anode.

Detailed Research Findings: The primary challenge in lithium metal batteries is the formation of dendritic lithium during charging, which can lead to short circuits, thermal runaway, and rapid capacity loss. Research has shown that the addition of tetraalkylammonium cations to the electrolyte can mitigate this issue through an electrostatic shielding effect. mdpi.com The bulky organic cations, like tetrapropylammonium, adsorb onto the surface of the lithium electrode. This creates a positively charged layer that repels incoming Li⁺ ions, promoting a more uniform and smoother deposition of lithium metal and suppressing the growth of sharp dendrites. mdpi.com

Studies on related compounds, such as tetramethylammonium (B1211777) hexafluorophosphate (TMAPF₆) and tetraethylammonium hexafluorophosphate (TEAPF₆), have demonstrated that even small amounts of these additives can positively affect the polarization profile in carbonate-based electrolytes. mdpi.com The hexafluorophosphate (PF₆⁻) anion is also beneficial, as it is a key component in forming a stable solid electrolyte interphase (SEI) on the anode, which is crucial for long-term cycling stability. mdpi.comresearchgate.net The use of these additives is a promising strategy to enhance the safety and cycle life of high-energy-density lithium metal batteries. mdpi.comrsc.org

ParameterFunctionMechanism of ActionReference
Role in Li-Metal Batteries Electrolyte AdditiveRegulation of Li deposition/stripping mdpi.com
Cation (TPA⁺) Dendrite SuppressionElectrostatic shielding at the anode surface mdpi.com
Anion (PF₆⁻) SEI FormationContributes to a stable passivation layer mdpi.comresearchgate.net
Overall Effect Performance EnhancementImproved cycling stability and safety mdpi.comrsc.org

Employment in Electrochemical Double-Layer Capacitors (EDLCs)

Electrochemical double-layer capacitors (EDLCs), or supercapacitors, store energy by forming an electrostatic double layer of ions at the interface between a high-surface-area electrode and an electrolyte. The performance of an EDLC, particularly its operating voltage and energy density, is heavily dependent on the properties of the electrolyte. Non-aqueous electrolytes containing salts like this compound are widely used to achieve higher operating voltages compared to aqueous systems.

Systematic studies on various ionic liquids and organic electrolytes for EDLCs have shown that ammonium-based cations can offer potential windows significantly larger than other types, such as imidazolium-based cations. nih.gov The hexafluorophosphate anion is also commonly used due to its good electrochemical stability. mdpi.com While an ideal electrolyte combines a wide ESW with high ionic conductivity and low viscosity, trade-offs are common. For instance, larger cations might increase the ESW but also increase viscosity, which can hinder ion transport and limit power density. Therefore, the selection of a specific salt like this compound represents a balance of these properties to optimize EDLC performance for a given application. nih.gov

Electrolyte PropertyInfluence of TPA⁺PF₆⁻Impact on EDLC PerformanceReference
Electrochemical Window Wide due to stable TPA⁺ and PF₆⁻ ionsAllows for higher operating voltage (>3 V) and increased energy density. mdpi.comnih.gov
Ionic Conductivity Moderate; influenced by ion size and solvent viscosityAffects the equivalent series resistance (ESR) and power density. nih.gov
Double-Layer Structure Cation size impacts ion packing in electrode poresInfluences the specific capacitance of the device. nih.gov
Thermal Stability High due to stable ionic structureEnhances operational safety and lifetime. mdpi.com

Studies in Redox Flow Batteries (e.g., Non-Aqueous Systems)

Non-aqueous redox flow batteries (NAORFBs) are an emerging energy storage technology that offers the potential for higher energy densities than their aqueous counterparts due to wider solvent stability windows, which allow for higher cell voltages. researchgate.netrsc.org In these systems, a supporting electrolyte is essential to provide ionic conductivity for the organic solvent-based solutions. Tetraalkylammonium hexafluorophosphate salts are standard choices for this purpose. researchgate.netmdpi.comacs.org

Detailed Research Findings: In a typical NAORFB, the supporting electrolyte, such as this compound, is dissolved at a relatively high concentration (often ≥0.5 M) in an organic solvent like acetonitrile or propylene carbonate. mdpi.comacs.org This salt does not participate in the redox reactions but facilitates the transport of charge between the two half-cells by allowing the migration of its ions (TPA⁺ and PF₆⁻) through the membrane to maintain charge neutrality during the charging and discharging processes.

ParameterRole of Supporting Electrolyte (TPA⁺PF₆⁻)Performance Data (from related TBAPF₆ systems)Reference
Function Provides ionic conductivityEnables charge transport between half-cells mdpi.comacs.org
Solvent Acetonitrile (ACN), Propylene Carbonate (PC)- mdpi.comresearchgate.net
Cell Voltage Enables high cell voltages due to wide ESWUp to 2.3 V with V(acac)₃ in ACN researchgate.net
Coulombic Efficiency Influences efficiency by affecting ion transport53-57% with V(acac)₃ in ACN researchgate.net

Electropolymerization Processes

Electropolymerization is a versatile technique used to synthesize conductive polymer films directly onto an electrode surface. The process involves the electrochemical oxidation of monomer molecules to form radical cations, which then couple to form polymer chains. A supporting electrolyte is indispensable in this process to provide conductivity to the solution and to supply counter-ions (dopants) that are incorporated into the polymer film to balance the charge of the oxidized polymer backbone.

Synthesis of Conductive Polymers and Other Materials

This compound is used as a supporting electrolyte in the synthesis of various conductive polymers, such as polypyrrole and polythiophenes. researchgate.netmdpi.com The electrochemical synthesis allows for precise control over the thickness, morphology, and properties of the resulting polymer film by managing parameters like potential, current, and reaction time. researchgate.netnih.gov

Detailed Research Findings: The electropolymerization process begins with the oxidation of the monomer at the working electrode surface. The supporting electrolyte facilitates this by allowing current to flow through the non-aqueous solution. As the polymer chains grow and deposit on the electrode, they remain in their oxidized, conductive state. To maintain charge neutrality, anions from the electrolyte (PF₆⁻) are incorporated into the polymer matrix. These incorporated anions are referred to as dopants.

For example, the formation of polypyrrole films on a platinum electrode has been demonstrated in a propylene carbonate solution containing tetrabutylammonium (B224687) hexafluorophosphate. researchgate.net The cyclic voltammogram of this process shows a characteristic increase in current with each successive voltage cycle, indicating the deposition of a progressively thicker conductive polymer film. The choice of the electrolyte anion can significantly affect the properties of the resulting polymer. The hexafluorophosphate anion is known for its stability and its ability to produce polymers with good conductivity and environmental stability. nih.gov

Influence on Polymer Growth, Morphology, and Electrical Properties

The supporting electrolyte, including its cation and anion, exerts a profound influence on the entire electropolymerization process, from the initial nucleation and growth of the polymer to the final morphology and electrical properties of the film.

Detailed Research Findings: The nature of the dopant anion (PF₆⁻ in this case) and the cation (TPA⁺) can affect the morphology of the polymer film. Different electrolytes can lead to variations in film compactness, roughness, and microstructure (e.g., globular, fibrous, or porous). nih.govnih.govmdpi.com For instance, the size and shape of the electrolyte's ions can influence the packing of the polymer chains, leading to different surface topographies. These morphological characteristics, in turn, have a direct impact on the material's application performance, such as its surface area in a sensor or its ion-exchange capacity in a battery. nih.govmdpi.com

PropertyInfluence of this compoundScientific RationaleReference
Polymer Growth Acts as a charge carrier (dopant) for the growing polymer film.The PF₆⁻ anion is incorporated into the polymer matrix to balance the charge of the oxidized backbone. researchgate.netmdpi.com
Morphology The size and nature of TPA⁺ and PF₆⁻ ions influence polymer chain packing.Can lead to variations in film structure (globular, fibrous, etc.), affecting surface area and porosity. nih.govnih.govmdpi.com
Electrical Properties The incorporated PF₆⁻ anion stabilizes charge carriers (polarons/bipolarons).The concentration and stability of the dopant anion directly impact the final conductivity of the polymer. rsc.orgcmu.edu

V. Catalytic and Organic Synthesis Applications of Tetrapropylammonium Hexafluorophosphate

Stabilization of Reactive Intermediates in Catalytic Cycles

A key function of tetrapropylammonium (B79313) hexafluorophosphate (B91526) in catalysis is its ability to stabilize reactive intermediates. The compound consists of a bulky tetrapropylammonium cation ([(Pr)₄N]⁺) and a non-coordinating hexafluorophosphate anion (PF₆⁻). This structure is crucial for its catalytic activity.

In transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, the hexafluorophosphate anion plays a significant role. It can weakly coordinate to the metal center, which helps to stabilize cationic intermediates that form during the catalytic cycle. This stabilization occurs without strongly binding to the metal, which would otherwise inhibit its catalytic activity. By maintaining the stability of these transient species, the catalyst can proceed through its cycle more efficiently, leading to improved reaction outcomes.

For instance, in Suzuki-Miyaura reactions, the presence of a hexafluorophosphate salt has been shown to improve yields by 10–15% when compared to salts with other anions like tetrafluoroborate (BF₄⁻). This improvement is attributed to the ability of the PF₆⁻ anion to stabilize the cationic palladium intermediates effectively.

Catalytic Cycle Role Function of Tetrapropylammonium Hexafluorophosphate Mechanism Example Reaction
Intermediate StabilizationStabilizes cationic transition metal intermediates.The weakly coordinating PF₆⁻ anion associates with the cationic metal center, preventing decomposition without halting the catalytic cycle.Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Enhancement of Reaction Rates in Organic Transformations

This compound is effective in enhancing reaction rates, particularly through its function as a phase-transfer catalyst (PTC). Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. fluorochem.co.ukwikipedia.org

The general mechanism for a quaternary ammonium (B1175870) salt acting as a phase-transfer catalyst is depicted below:

Step Description
1. Anion Exchange The catalyst cation (Q⁺) pairs with the reactant anion (A⁻) from the aqueous/solid phase, forming an ion pair [Q⁺A⁻].
2. Phase Transfer The lipophilic [Q⁺A⁻] ion pair moves into the organic phase.
3. Reaction The reactant anion (A⁻) reacts with the organic substrate (RX) in the organic phase, forming the product (RA) and a new anion (X⁻).
4. Catalyst Regeneration The catalyst cation pairs with the new anion ([Q⁺X⁻]) and transfers it back to the aqueous/solid phase, regenerating the catalyst for another cycle.

This catalytic cycle enhances the rate of reaction by maintaining a steady concentration of the reactant anion in the organic phase.

Application in Specific Organic Reactions (e.g., Biginelli Reaction)

One notable application of this compound is in the Biginelli reaction. This multi-component reaction is a classic method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones and their derivatives, which are compounds of significant interest in the pharmaceutical industry. wikipedia.orgnih.gov The reaction typically involves the one-pot condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea. wikipedia.org

This compound has been demonstrated to be an effective catalyst for this transformation, leading to high purity and yield of the desired dihydropyrimidinone products. The catalyst's role is likely to facilitate one or more steps in the complex reaction mechanism, which involves a series of condensation and cyclization steps. organic-chemistry.org While the reaction can be catalyzed by various Brønsted or Lewis acids, the use of this compound offers an efficient alternative. wikipedia.org

Reaction Reactants Catalyst Product
Biginelli ReactionAryl aldehyde, Ethyl acetoacetate, UreaThis compound3,4-Dihydropyrimidin-2(1H)-one wikipedia.org

The effectiveness of the catalyst in this synthesis highlights its utility in promoting complex organic transformations that are crucial for creating medicinally relevant molecules.

Vi. Materials Science Applications of Tetrapropylammonium Hexafluorophosphate

Electrochemical Exfoliation of 2D Materials

Electrochemical exfoliation has emerged as a promising, scalable method for producing high-quality, solution-processable two-dimensional (2D) materials from their bulk layered precursors. rsc.org The process relies on an electrolyte to facilitate the intercalation of ions into the layers of the bulk material, which weakens the van der Waals forces holding the layers together and leads to exfoliation. scispace.com Tetrapropylammonium (B79313) hexafluorophosphate (B91526) serves as an effective electrolyte in this process, with its constituent ions participating in either cathodic or anodic exfoliation. rsc.org

In cathodic exfoliation , the working electrode, made of the bulk material (e.g., graphite, MoS₂), is held at a negative potential. rsc.orgnus.edu.sg This attracts the positively charged tetrapropylammonium (TPA⁺) cations from the electrolyte. rsc.org Due to their relatively large size, the intercalation of these bulky organic cations into the interlayer spacing of the material causes significant structural expansion. nih.govnih.gov This expansion is a critical step that facilitates the delamination of the bulk crystal into thin nanosheets. nus.edu.sg The use of TPA⁺ has been noted in the exfoliation of graphite, where its size is advantageous for overcoming the interlayer forces. mdpi.com This method is valued for producing high-quality 2D materials with a low defect density, as the reductive environment is less damaging to the crystal structure compared to oxidative methods. nus.edu.sg

In anodic exfoliation , the working electrode is held at a positive potential, which drives the intercalation of anions from the electrolyte. rsc.orgchinesechemsoc.org The hexafluorophosphate (PF₆⁻) anion can be used in this process. rsc.orgchinesechemsoc.org The migration of these anions into the bulk material increases the interlayer spacing, contributing to the exfoliation process. scispace.com Anodic exfoliation can also involve surface modifications or oxidation, which can be harnessed to produce functionalized 2D materials. nus.edu.sg

The selection between cathodic and anodic methods, and thus the specific role of the tetrapropylammonium or hexafluorophosphate ion, depends on the desired properties of the final 2D material.

Table 1: Role of Tetrapropylammonium Hexafluorophosphate Ions in Electrochemical Exfoliation
IonExfoliation MethodMechanism of ActionKey AdvantagesApplicable Materials
Tetrapropylammonium (TPA⁺)CathodicIntercalates into the layered material at a negative potential, causing significant interlayer expansion due to its bulky size. nih.govmdpi.comProduces high-quality, crystalline 2D sheets with low defect density. nus.edu.sgGraphite, Transition Metal Dichalcogenides (TMDs) rsc.orgmdpi.com
Hexafluorophosphate (PF₆⁻)AnodicIntercalates into the layered material at a positive potential, increasing interlayer spacing and promoting exfoliation. rsc.orgchinesechemsoc.orgAllows for potential surface functionalization or oxidation of the 2D material. nus.edu.sgGraphite chinesechemsoc.org

Development of Organic Light-Emitting Diodes (OLEDs) with Ionic Doping

The performance of organic light-emitting diodes (OLEDs) can be significantly enhanced through the incorporation of ionic compounds as dopants in the active layers. While direct research on this compound is limited in this specific application, studies on the closely related compound, Tetrabutylammonium (B224687) hexafluorophosphate (TBAPF₆), provide strong evidence for the role of such salts in improving OLED device characteristics. researchgate.netfishersci.ca

Ionic doping with salts like TBAPF₆ in the emissive layer of an OLED can lead to a substantial reduction in both the current injection threshold voltage and the device turn-on voltage. researchgate.net The mechanism behind this improvement involves the accumulation of mobile ions at the electrode-organic interfaces under an applied electric field. The TPA⁺ cations would migrate towards the cathode, and the PF₆⁻ anions towards the anode. This build-up of ionic space charge creates strong electric fields at the interfaces, which reduces the energy barriers for both electron and hole injection from the electrodes into the organic layer. researchgate.net

This enhanced charge injection facilitates more efficient recombination of electrons and holes within the emissive layer, leading to increased brightness (luminance) at lower operating voltages. Research on single-layer OLEDs using a poly(9-vinylcarbazole) (PVK) and 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD) blend doped with TBAPF₆ demonstrated a significant drop in the current injection threshold voltage to as low as 3V. researchgate.net This demonstrates the potential of tetra-alkylammonium hexafluorophosphate salts to enable the use of high-work-function metals like aluminum as cathodes without sacrificing device performance. researchgate.net

Table 2: Effects of Tetrabutylammonium Hexafluorophosphate (TBAPF₆) Doping on Single-Layer OLED Performance
Performance MetricEffect of DopingUnderlying MechanismReference
Turn-on VoltageSignificantly decreasedAccumulation of ions at interfaces reduces charge injection energy barriers. researchgate.net
Current Injection Threshold VoltageDecreased (to as low as 3V) researchgate.net
Luminance / BrightnessIncreased at lower operating voltagesMore efficient charge injection leads to higher recombination rates. researchgate.net

Vii. Advanced Studies and Theoretical Investigations of Tetrapropylammonium Hexafluorophosphate

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations serve as invaluable tools for predicting and understanding the properties of compounds like tetrapropylammonium (B79313) hexafluorophosphate (B91526).

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution, molecular orbitals) and other properties of molecules. DFT calculations can be employed to determine optimized geometries, interaction energies, and harmonic vibrational frequencies.

For the hexafluorophosphate anion, DFT studies have been used to examine its interaction with solvent molecules, such as water. core.ac.uk These calculations help identify stable geometries and the nature of non-covalent interactions. Furthermore, DFT is used to calculate and assign the vibrational modes observed in infrared (IR) and Raman spectroscopy. researchgate.net For the PF₆⁻ anion, the symmetric P-F stretching mode is a characteristic peak in Raman spectra, while IR spectra show a prominent P-F stretching mode around 830-840 cm⁻¹. researchgate.netresearchgate.net DFT calculations on related tetraalkylammonium cations have also been used to predict their structure and stability when interacting with other materials. researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of a system. For ionic liquids and electrolyte solutions, MD simulations are used to study structural organization, diffusion, and transport properties. ucl.ac.uknih.govmdpi.com

An MD simulation of tetrapropylammonium hexafluorophosphate in a chosen solvent would involve setting up a simulation box containing a specific number of ion pairs and solvent molecules. ucl.ac.uk By solving Newton's equations of motion for the system, one can track the trajectories of all particles. From these trajectories, key properties can be calculated:

Radial Distribution Functions (g(r)) : These functions describe how the density of surrounding particles varies as a function of distance from a reference particle, providing insight into the solution structure and ion pairing. nih.gov

Mean-Squared Displacement (MSD) : The MSD quantifies the average distance a particle travels over time. It is used to calculate the self-diffusion coefficients of the ions and solvent molecules. nih.gov

Transport Properties : Properties such as ionic conductivity can be evaluated from the simulation data using methods based on the Einstein or Green-Kubo relations. nih.gov

MD simulations on aqueous solutions of other tetraalkylammonium salts have revealed complex behaviors, including the formation of interpenetrating cationic networks at higher concentrations, which strongly influences the dynamic properties of the solution. nih.gov Such simulations for this compound would elucidate the interplay between its structure, dynamics, and resulting transport properties. nih.gov

Theoretical Models for Ion Transport and Association

The movement of ions in a solution and their tendency to form pairs are complex phenomena governed by electrostatic interactions, solvent properties, and the intrinsic characteristics of the ions themselves. For this compound, a variety of theoretical models are employed to understand and predict these behaviors. These models range from classical electrostatic theories to sophisticated computational simulations, providing a comprehensive framework for analyzing ion transport and association.

A foundational concept in understanding the behavior of ions in solution is the Debye-Hückel theory, which describes the distribution of ions in an electrolyte solution and the screening effect of the ionic atmosphere on a central ion. However, for more concentrated solutions or solvents with low dielectric constants where significant ion pairing occurs, more advanced models are necessary.

One of the primary experimental techniques to probe ion association is conductivity measurement. The data from such measurements are often analyzed using theoretical equations that relate the molar conductivity to the concentration of the electrolyte. The Fuoss-Hsia-Fernández Prini (FHFP) equation is a widely used model for this purpose. It allows for the determination of key parameters such as the limiting molar conductivity (Λ₀), which represents the molar conductivity at infinite dilution, and the ion association constant (Kₐ), which quantifies the equilibrium between free ions and ion pairs. researchgate.net

The general form of the equilibrium for a 1:1 electrolyte like this compound is:

TPA⁺ + PF₆⁻ ⇌ [TPA⁺PF₆⁻]⁰

The association constant, Kₐ, is given by:

Kₐ = [[TPA⁺PF₆⁻]⁰] / ([TPA⁺][PF₆⁻])

For instance, conductometric investigations of tetra-n-butylammonium hexafluorophosphate in various organic solvents have been performed, and the resulting data were analyzed using the Lee-Wheaton conductivity equation. researchgate.netopenarchives.gr This analysis yields the limiting molar conductivities and association constants in different media. The extent of ion association is found to be highly dependent on the dielectric constant of the solvent; significant association is observed in solvents with low dielectric constants. researchgate.net

The following table, based on data for the analogous compound tetra-n-butylammonium hexafluorophosphate, illustrates how the ion association constant (Kₐ) varies with the solvent's properties.

Table 1: Association Constants (Kₐ) for Tetra-n-butylammonium Hexafluorophosphate in Various Solvents at 298.15 K (Data is for illustrative purposes based on an analogous compound)

SolventDielectric Constant (ε)Viscosity (η / mPa·s)Limiting Molar Conductivity (Λ₀ / S·cm²·mol⁻¹)Association Constant (Kₐ / dm³·mol⁻¹)
Acetonitrile (B52724)35.90.344163.5~0 (negligible)
Acetone20.70.306185.725
Dichloromethane8.90.410110.51100

This table is interactive. You can sort the columns by clicking on the headers.

In addition to conductivity-based models, molecular dynamics (MD) simulations have emerged as a powerful tool for investigating ion transport and association at the atomic level. MD simulations model the interactions between ions and solvent molecules over time, providing a detailed picture of the structure and dynamics of the solution. researchgate.net These simulations can be used to calculate various transport properties, including diffusion coefficients and ionic conductivity.

Key parameters that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one ion at a certain distance from another, offering direct insight into the formation of ion pairs.

Mean Square Displacement (MSD): The MSD of ions over time is used to calculate their self-diffusion coefficients, a measure of their mobility.

Velocity Autocorrelation Functions (VACFs): Integration of the VACF can also yield diffusion coefficients and provides information about the dynamics of ion movement.

Theoretical models derived from statistical mechanics, such as the Mean Spherical Approximation (MSA), also contribute to the understanding of electrolyte solutions. These models provide a more rigorous theoretical foundation for describing the structure and thermodynamics of ionic fluids.

The choice of theoretical model depends on the specific properties being investigated and the conditions of the system. For dilute solutions in high-dielectric-constant solvents, simpler models may suffice. However, for concentrated solutions or in low-dielectric-constant media where ion-ion interactions are strong, more sophisticated computational models like molecular dynamics are indispensable for accurately capturing the complexities of ion transport and association.

Ix. Future Research Directions for Tetrapropylammonium Hexafluorophosphate

Exploration of Novel Synthetic Routes and Scalable Production

Future research into Tetrapropylammonium (B79313) hexafluorophosphate (B91526) will likely focus on developing more efficient, cost-effective, and environmentally benign synthesis methods. While traditional synthesis routes for quaternary ammonium (B1175870) salts are well-established, they often involve multiple steps and the use of hazardous reagents. A key area of investigation will be the development of one-pot synthesis methods that minimize waste and improve yield. Furthermore, as the demand for [TPA]PF6 increases, scalable production methods will be crucial. Research in this area will need to address challenges related to process optimization, purification, and quality control to ensure a consistent and high-purity product suitable for demanding applications.

ParameterTraditional SynthesisPotential Novel Routes
Number of Steps Multi-stepOne-pot synthesis
Reagents Often hazardous solvents and precursorsGreener solvents, less toxic precursors
Yield VariableHigh and consistent
Scalability LimitedDesigned for industrial scale
Waste Generation SignificantMinimized
DevicePotential Role of [TPA]PF6Anticipated Benefits
Non-aqueous Redox Flow Batteries Supporting electrolyteWider operating voltage, improved stability researchgate.net
High-Voltage Lithium-Ion Batteries Electrolyte componentEnhanced energy density, improved safety
Supercapacitors ElectrolyteHigher power density, longer cycle life
Lithium Metal Batteries Electrolyte additiveSuppression of dendrite growth, improved safety mdpi.com

Development of Advanced Functional Materials

The incorporation of Tetrapropylammonium hexafluorophosphate into polymer matrices could lead to the development of advanced functional materials with tailored properties. As a functional additive, [TPA]PF6 has the potential to enhance the ionic conductivity, thermal stability, and mechanical properties of polymers. basf.com Future research could focus on its use in the creation of solid-state electrolytes for flexible and safer batteries, as well as in the development of antistatic coatings and membranes for separation processes. basf.com The compatibility of [TPA]PF6 with various polymer backbones will be a key area of investigation to create materials with optimized performance for specific applications.

Material TypeFunction of [TPA]PF6Potential Applications
Solid Polymer Electrolytes Ionic conductorFlexible batteries, sensors
Antistatic Polymer Coatings Antistatic agentElectronic packaging, cleanroom materials basf.com
Ion-Exchange Membranes Charge carrierFuel cells, water purification
Thermally Stable Polymers Thermal stabilizerHigh-temperature electronics, aerospace components

Enhanced Understanding of Interfacial Phenomena and Degradation Mechanisms

A deeper understanding of the interfacial behavior of this compound at electrode-electrolyte interfaces is crucial for optimizing its performance in electrochemical devices. Future research should employ advanced in-situ characterization techniques to probe the formation and evolution of the solid electrolyte interphase (SEI) in the presence of [TPA]PF6. Furthermore, a thorough investigation of its thermal and electrochemical degradation mechanisms is necessary to predict and enhance the long-term stability of devices utilizing this compound. Studies on the hydrolysis of the hexafluorophosphate anion in the presence of trace amounts of water will also be critical for ensuring the reliability and safety of these systems. researchgate.netresearchgate.net

Research AreaKey FocusImportance
Interfacial Phenomena SEI formation and compositionDevice performance and cycle life
Thermal Degradation Onset temperature and decomposition productsOperational safety and temperature limits researchgate.net
Electrochemical Degradation Breakdown voltage and byproductsLong-term stability and reliability rsc.org
Hydrolysis of PF6- Reaction with trace waterElectrolyte stability and prevention of HF formation researchgate.net

Synergistic Approaches with Hybrid Systems and Composites

The unique properties of this compound can be further enhanced through its integration into hybrid systems and composites. Future research is expected to explore the synergistic effects of combining [TPA]PF6 with other materials, such as inorganic nanoparticles, carbon nanotubes, and other ionic liquids. For instance, its incorporation into polymer-inorganic composite electrolytes could lead to materials with both high ionic conductivity and excellent mechanical strength. rsc.org In another vein, combining [TPA]PF6 with other ionic liquids could create eutectic mixtures with tailored properties, such as lower melting points and wider electrochemical windows, for specialized applications. researchgate.net

Hybrid System/CompositeRole of [TPA]PF6Potential Advantage
Polymer-Inorganic Composites Ionic conductor in the polymer matrixEnhanced ionic conductivity and mechanical stability rsc.org
Carbon Nanotube Composites Dispersing agent and electrolyteImproved electrical conductivity and charge storage
Mixed Ionic Liquid Electrolytes Co-saltTunable properties (e.g., viscosity, conductivity)
Functionalized Nanoparticle Dispersions Stabilizer and charge carrierStable dispersions for advanced coatings and inks

Q & A

Q. What are the recommended methods for synthesizing and purifying tetrapropylammonium hexafluorophosphate in academic laboratories?

this compound is typically synthesized via ion-exchange reactions, where tetrapropylammonium bromide or chloride reacts with hexafluorophosphoric acid (HPF₆) in aqueous or organic solvents. Purification often involves recrystallization from acetone-water mixtures to remove residual salts, followed by vacuum drying to ensure anhydrous conditions . Solubility data for analogous salts (e.g., tetrabutylammonium hexafluorophosphate) suggest that temperature-controlled crystallization (288.15–318.15 K) optimizes yield and purity .

Q. What safety protocols should be followed when handling this compound?

Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact, which can cause irritation .
  • Ventilation: Use fume hoods to avoid inhalation of dust or aerosols, as respiratory irritation (H335) is a documented hazard .
  • Storage: Keep the compound in sealed containers under dry conditions (RH <40%) to prevent hydrolysis, which may generate toxic hydrogen fluoride .

Q. How can researchers determine the solubility of this compound in aqueous and organic solvents?

Electrical conductivity is a reliable method for quantifying solubility in water. Calibrate conductivity probes with known concentrations of the compound, and measure conductivity across a temperature gradient (e.g., 288.15–318.15 K) to establish solubility curves . For organic solvents (e.g., acetonitrile), gravimetric analysis after saturation and filtration is recommended.

Advanced Research Questions

Q. What are the thermal and electrochemical stability profiles of this compound under experimental conditions?

Thermal stability tests via thermogravimetric analysis (TGA) reveal decomposition above 200°C, emitting phosphorus oxides and hydrogen fluoride . Electrochemically, the salt is stable in non-aqueous electrolytes up to 4.5 V vs. Li/Li⁺, making it suitable for lithium-ion battery research. However, trace water (>50 ppm) accelerates degradation, necessitating rigorous drying .

Q. How does this compound perform as a supporting electrolyte in ionic liquid-based electrochemical systems?

In ionic liquids (e.g., 1-ethyl-3-methylimidazolium hexafluorophosphate), the compound enhances conductivity by reducing ion pairing. Cyclic voltammetry (CV) studies show a wide electrochemical window (~5 V), but its bulky tetrapropylammonium cation may limit diffusion coefficients compared to smaller cations (e.g., tetraethylammonium) . Optimize concentration (0.1–0.5 M) to balance conductivity and viscosity .

Q. What analytical techniques are most effective for quantifying trace impurities in this compound?

  • Ion Chromatography (IC): Detect residual chloride/bromide ions from synthesis with a detection limit of 0.1 ppm .
  • 19F NMR: Identify hexafluorophosphate degradation products (e.g., PF₆⁻ → PF₅O⁻) using a Bruker Avance III HD 500 MHz spectrometer with a 5 mm BBFO probe .
  • ICP-MS: Quantify transition metal impurities (e.g., Fe, Ni) at sub-ppb levels, critical for catalysis studies .

Q. How does this compound interact with transition metal catalysts in cross-coupling reactions?

The PF₆⁻ anion weakly coordinates to metal centers, stabilizing cationic intermediates without inhibiting catalytic activity. In Pd-catalyzed Suzuki-Miyaura reactions, it improves yields by 10–15% compared to BF₄⁻ salts. However, its hygroscopic nature requires strict anhydrous conditions to prevent catalyst poisoning .

Q. What are the environmental implications of this compound, and how should waste be managed?

Ecotoxicological data are scarce, but its structural analogs (e.g., tetrabutylammonium salts) show low biodegradability. Neutralize waste with calcium carbonate to precipitate PF₆⁻ as Ca₅(PO₄)₃F, and dispose via hazardous waste facilities . Avoid aqueous discharge, as fluoride ions can disrupt calcium metabolism in aquatic organisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.